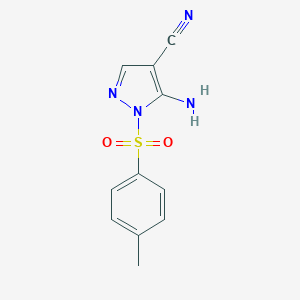

5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile

Vue d'ensemble

Description

5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile is a chemical compound with the CAS Number: 106368-34-7 . Its IUPAC name is 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carbonitrile . It has a molecular weight of 262.29 .

Synthesis Analysis

The synthesis of 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile involves various reactions. For instance, it has been used for the preparation of novel pyrazoles and pyrazolo . A new series of pyrazolo derivatives was synthesized by the reaction of 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile as a key starting material with various electrophilic and nucleophilic reagents .Molecular Structure Analysis

The molecular structure of 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The InChI code for this compound is 1S/C11H10N4O2S/c1-8-2-4-10(5-3-8)18(16,17)15-11(13)9(6-12)7-14-15/h2-5,7H,13H2,1H3 .Chemical Reactions Analysis

5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile undergoes various chemical reactions. For example, the reaction of 5-amino-N-aryl-1H-pyrazoles with acetylacetone yielded the pyrazolo . Another study reported the synthesis of pyrazolo derivatives by the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine .Physical And Chemical Properties Analysis

5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique

Synthesis of Pyrazole Derivatives

5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile: is used in the one-pot synthesis of pyrazole derivatives. Utilizing alumina–silica-supported MnO2 as a recyclable catalyst in water, this method provides an environmentally benign approach to creating highly functionalized pyrazole scaffolds . These scaffolds are significant due to their wide range of biological activities.

Pharmaceutical Applications

The compound serves as a precursor for various biologically active scaffolds. It has been incorporated into pharmaceuticals as analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumor compounds .

Enzymatic Inhibition

Derivatives of 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile have been explored as inhibitors of enzymes such as CDK2/cyclin A2. These inhibitors play a crucial role in the regulation of the cell cycle and are potential targets for cancer therapy .

Green Chemistry

The compound is involved in multicomponent reactions (MCRs) that are recommended for the synthesis of complex molecules. The use of green solvents and heterogeneous catalysts in these reactions makes the process more sustainable and environmentally friendly .

Safety and Hazards

The safety information for 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile includes several hazard statements such as H302, H315, H319, H335 . The precautionary statements include P233, P261, P264, P270, P271, P280, P302, P304, P305, P312, P330, P338, P340, P351, P352, P362, P403 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Orientations Futures

Mécanisme D'action

Target of Action

Pyrazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities . They have been used as analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compounds . They are also reported to have appreciable anti-hypertensive activity in vivo, and also exhibit properties such as human cannabinoid receptors (hCB1 and hCB2), inhibitors of p38 kinase and CB1 receptor antagonists .

Mode of Action

It is synthesized through a one-pot multicomponent reaction (mcr) of aldehydes, phenyl hydrazine derivatives, and malononitrile . The cyclo-condensation of these reactants gives the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles .

Pharmacokinetics

The compound is a solid at room temperature and is stored in a refrigerator . Its molecular weight is 262.29 .

Action Environment

The compound is synthesized using a one-pot multicomponent reaction in water at room temperature . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by environmental factors such as temperature and pH.

Propriétés

IUPAC Name |

5-amino-1-(4-methylphenyl)sulfonylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2S/c1-8-2-4-10(5-3-8)18(16,17)15-11(13)9(6-12)7-14-15/h2-5,7H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVAWZLOAGNYBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-2,3-dihydrothiazolo[3,2-c]pyrimidine-5,7-dione](/img/structure/B352088.png)

![4-{[(4-Chlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B352137.png)

![4-Bromo-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B352139.png)

![6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione](/img/structure/B352140.png)

![N,N'-bis[(E)-furan-2-ylmethylideneamino]propanediamide](/img/structure/B352165.png)

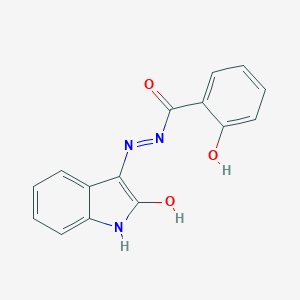

![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenoxypropanehydrazide](/img/structure/B352175.png)

![5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole](/img/structure/B352176.png)

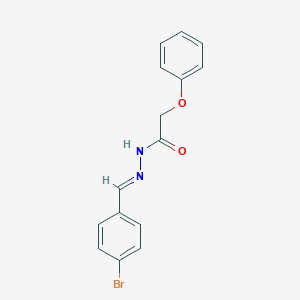

![2-(4-chloro-2-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B352177.png)

![(2S)-2-[(4-methoxyphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B352184.png)